1,1,1-Trifluoro-N-methyl-2-hexylamine

Lipophilicity Medicinal Chemistry Drug Design

1,1,1-Trifluoro-N-methyl-2-hexylamine (CAS 1314975-94-4, racemate) is a chiral, aliphatic secondary amine with the molecular formula C₇H₁₄F₃N and a molecular weight of 169.19 g/mol. It features an α-trifluoromethyl group directly bonded to the α-carbon relative to the amine function, with an N-methyl substituent and an n-butyl chain completing the structure.

Molecular Formula C7H14F3N
Molecular Weight 169.19 g/mol
Cat. No. B12850961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-N-methyl-2-hexylamine
Molecular FormulaC7H14F3N
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCCCCC(C(F)(F)F)NC
InChIInChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3
InChIKeyCIXGCNLWORCNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-N-methyl-2-hexylamine Procurement Guide: Structural Identity, Class, and Core Specifications


1,1,1-Trifluoro-N-methyl-2-hexylamine (CAS 1314975-94-4, racemate) is a chiral, aliphatic secondary amine with the molecular formula C₇H₁₄F₃N and a molecular weight of 169.19 g/mol [1]. It features an α-trifluoromethyl group directly bonded to the α-carbon relative to the amine function, with an N-methyl substituent and an n-butyl chain completing the structure. The compound serves as a versatile fluorinated building block in medicinal chemistry and agrochemical research, particularly where simultaneous modulation of basicity, lipophilicity, and metabolic stability is required . The enantiopure forms are registered as (S)-1,1,1-trifluoro-N-methyl-2-hexylamine (CAS 1389310-30-8) and (R)-1,1,1-trifluoro-N-methyl-2-hexylamine (CAS 1389310-35-3).

Structural class Chiral α-trifluoromethyl secondary amine building block
Stereochemical options Racemate and both enantiopure (S)- and (R)- forms registered
Research focus Medicinal chemistry and agrochemical programs modulating basicity and lipophilicity

Why 1,1,1-Trifluoro-N-methyl-2-hexylamine Cannot Be Substituted by Generic or In-Class Amines


The spatial arrangement of the CF₃ group in 1,1,1-trifluoro-N-methyl-2-hexylamine fundamentally alters its physicochemical profile compared to isomeric trifluorohexylamines. In α-trifluoromethyl amines, the electron-withdrawing CF₃ group is adjacent to the amine nitrogen, suppressing basicity by 4–5 orders of magnitude relative to β- or ω-trifluoromethyl isomers [1]. This effect is distinct from the N–CF₃ motif, which introduces additional hydrolytic instability [2]. Consequently, substituting this compound with a non-fluorinated analog (e.g., N-methyl-2-hexylamine) or a chain-terminal trifluoromethyl isomer (e.g., 6,6,6-trifluoro-hexylamine) fundamentally changes the protonation state, hydrogen-bonding capacity, and lipophilicity—each of which is critical for target engagement, membrane permeability, and pharmacokinetic profile in downstream applications.

Target compound
α-CF₃ suppresses amine basicity by 4–5 orders of magnitude; neutral free base predominates at physiological pH.
β-CF₃ isomer
Remote CF₃ leaves pKa ~10.5; amine remains >99% protonated, altering permeability and subcellular distribution.
Target compound
N-methyl secondary amine with one H-bond donor; XlogP ~2.8 supports passive membrane permeation.
Non-fluorinated analog
Higher pKa (>10) and lower LogP (1.5–2.2) may shift protonation state and reduce permeability.
Target compound
Chiral center with both enantiopure CAS numbers registered; supports enantioselective SAR.
Primary amine analog
Limited dual-enantiomer commercial sourcing; may delay stereochemical attribution studies.

1,1,1-Trifluoro-N-methyl-2-hexylamine: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage: XlogP of 1,1,1-Trifluoro-N-methyl-2-hexylamine vs. Non-Fluorinated N-Methyl-2-hexylamine

The target compound has a calculated XlogP of 2.8 [1], reflecting the combined lipophilic contributions of the α-CF₃, N-methyl, and n-butyl substituents. The non-fluorinated analog N-methyl-2-hexylamine has an experimental LogP of approximately 1.46–2.22 . The difference of ~0.6–1.3 LogP units translates to a 4- to 20-fold increase in octanol-water partition coefficient, indicating substantially higher membrane permeability potential for the fluorinated compound.

Lipophilicity (XlogP)
Reported
ΔLogP +0.6 to +1.3
4–20× higher partitioning
May support higher passive permeability for CNS research models.
Predicted XlogP; verify experimentally for specific assay conditions.
Lipophilicity Medicinal Chemistry Drug Design

Basicity Modulation: α-Trifluoromethyl Amine pKa Reduction vs. β-Isomer 6,6,6-Trifluoro-hexylamine

The predicted pKa of the conjugate acid of 6,6,6-trifluoro-hexylamine (β-isomer) is 10.47, only slightly below that of non-fluorinated hexylamine (pKa ~10.56) because the CF₃ group is six bonds distant from the amine nitrogen . In contrast, for α-trifluoromethyl amines such as the target compound, the basicity is 4–5 orders of magnitude lower than β-isomers [1]. This positions the target compound's pKa in the range of ~5–6, conferring significantly reduced protonation at physiological pH.

Basicity (pKa)
Class-level
Target est. pKa 5–6
β-isomer pKa 10.47
Suppressed basicity may alter protonation-driven distribution and binding.
Based on class-level potentiometric data; compound-specific measurement recommended.
Basicity Physicochemical Properties Amine pKa

N-Methyl Substitution vs. Primary Amine: Impact on Molecular Weight and Hydrogen-Bond Donor Count

1,1,1-Trifluoro-N-methyl-2-hexylamine (MW 169.19) is a secondary amine with exactly one hydrogen-bond donor (N–H) [1]. Its closest primary-amine analog, 1,1,1-trifluoro-2-hexylamine (CAS 684-73-1, MW 155.16), has two N–H hydrogen-bond donors . The N-methyl modification increases molecular weight by ~14 Da (+9%) while reducing the hydrogen-bond donor count by one, which adversely affects aqueous solubility but beneficially improves passive membrane permeability.

Molecular Properties
Reported
MW 169 vs 155
HBD 1 vs 2
Single HBD may shift permeability/solubility balance vs primary amine analog.
Database-reported values; experimental confirmation of HBD count impact advised.
Molecular Properties Hydrogen Bonding Fragment-Based Design

Chiral Availability: Differentiation via Enantiopure Forms (S)- and (R)-1,1,1-Trifluoro-N-methyl-2-hexylamine

The target compound contains a stereogenic center at the α-carbon. Both enantiopure forms are commercially registered: (S)-enantiomer CAS 1389310-30-8 and (R)-enantiomer CAS 1389310-35-3 [1][2]. This is in contrast to the primary amine analog 1,1,1-trifluoro-2-hexylamine, where the chiral pool is less mature with fewer validated enantiopure suppliers. For stereospecific SAR campaigns, procurement of defined enantiomers eliminates the confounding factor of racemic mixtures, where the distomer may exhibit off-target pharmacology or antagonize the eutomer.

Chiral Availability
Reported
(S)- and (R)- enantiopure CAS registered
Primary amine analog: limited listings
Supports stereochemical control studies and enantiomeric pair screening.
Based on CAS registry and supplier databases; verify lot-specific enantiopurity.
Chirality Asymmetric Synthesis Stereochemistry

1,1,1-Trifluoro-N-methyl-2-hexylamine: Optimal Deployment Scenarios Based on Quantitative Evidence


CNS Penetrant Lead Optimization Requiring Balanced Lipophilicity and Reduced Basicity

When a medicinal chemistry program requires a chiral amine building block with CNS drug-like properties, 1,1,1-trifluoro-N-methyl-2-hexylamine offers three decisive advantages: (i) an XlogP of 2.8 within the optimal CNS range (2–4) [1], (ii) a single hydrogen-bond donor that minimizes P-glycoprotein recognition and efflux [2], and (iii) suppressed basicity (estimated pKa 5–6) that ensures the neutral free base dominates at physiological pH, avoiding the lysosomal trapping common to highly basic amines. Substitution with the non-fluorinated analog N-methyl-2-hexylamine (LogP 1.46–2.22, pKa >10) would produce a >99% protonated species with lower passive permeability and fundamentally different subcellular distribution.

Enantioselective SAR Campaigns with Defined (S)- and (R)- Antipodes

For programs where stereochemistry at the α-carbon governs target engagement, the commercial availability of both (S)-1,1,1-trifluoro-N-methyl-2-hexylamine (CAS 1389310-30-8) and (R)-1,1,1-trifluoro-N-methyl-2-hexylamine (CAS 1389310-35-3) enables direct enantiomeric pair evaluation [3]. This avoids the synthetic cost of chiral resolution or asymmetric synthesis. In contrast, the primary amine analog 1,1,1-trifluoro-2-hexylamine has less established dual-enantiomer commercial sourcing, creating a procurement bottleneck for enantiomeric SAR.

Fragment-to-Lead Libraries Where Physicochemical Diversity Is Prioritized

In fragment-based drug discovery (FBDD), libraries benefit from members that sample diverse physicochemical space. The target compound (MW 169, HBD = 1, XlogP = 2.8) fills a 'lead-like' niche that is not occupied by 1,1,1-trifluoro-2-hexylamine (MW 155, HBD = 2) or 6,6,6-trifluoro-hexylamine (pKa = 10.47, fully protonated at assay pH) . Incorporating this compound expands the library's coverage of the optimal property space for oral lead generation, where MW < 300, HBD ≤ 3, and calculated LogP < 3 are desirable.

Application
Selection Property
Validation Focus
CNS penetrant lead optimization
Lipophilicity and basicity modulation
Permeability and protonation state at physiological pH
Enantioselective SAR campaigns
Dual enantiopure forms availability
Stereochemical attribution and eutomer/distomer evaluation
Fragment-to-lead diversity libraries
Physicochemical diversity (MW, HBD, XlogP)
Lead-likeness and oral property space coverage
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